Ciprokiren

Renin inhibition IC50 Hypertension

Ciprokiren addresses the challenge of dissecting tissue-specific renin-angiotensin system (RAS) contributions to blood pressure regulation without confounding systemic biomarker changes. - IC50 0.07 nM (buffer) & 0.65 nM (plasma) for human renin. - Transdermal delivery lowers blood pressure while leaving plasma renin activity & Ang II unchanged. - Hemodynamic effects dissociated from circulating RAS biomarkers - ideal for tissue RAS research.

Molecular Formula C37H55N5O8S
Molecular Weight 729.9 g/mol
CAS No. 143631-62-3
Cat. No. B138341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprokiren
CAS143631-62-3
Synonymsciprokiren
Ro 44-9375
Ro-44-9375
Molecular FormulaC37H55N5O8S
Molecular Weight729.9 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N1CCOCC1)S(=O)(=O)CC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4CCCCC4)C(C(C5CC5)O)O
InChIInChI=1S/C37H55N5O8S/c1-37(2,36(47)42-15-17-50-18-16-42)51(48,49)23-28(19-25-9-5-3-6-10-25)34(45)41-31(21-29-22-38-24-39-29)35(46)40-30(20-26-11-7-4-8-12-26)33(44)32(43)27-13-14-27/h3,5-6,9-10,22,24,26-28,30-33,43-44H,4,7-8,11-21,23H2,1-2H3,(H,38,39)(H,40,46)(H,41,45)/t28-,30+,31+,32+,33-/m1/s1
InChIKeyPODHJNNUGIBMOP-HOQQKOLYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ciprokiren Renin Inhibitor Overview


Ciprokiren (Ro 44-9375), a renin inhibitor developed by Roche , is a potent transition-state analog inhibitor of the enzyme renin (EC 3.4.23.15) [1]. Its high molecular weight and peptidomimetic structure contribute to its unique pharmacokinetic and pharmacodynamic profile [2]. Ciprokiren's development, while discontinued preclinically, yielded a rich dataset characterizing its in vitro potency against human and other species' renin, as well as its in vivo hemodynamic effects in conscious animal models [3]. Its key differentiator lies in its apparent preferential action in the tissular compartment, as evidenced by hemodynamic effects that are dissociated from changes in circulating biomarkers, a feature not consistently observed with other RAS inhibitors [4].

Renin inhibition assay fit (buffer/plasma systems)
Tissue-compartment RAS research studies
PK/PD profiling and biomarker-independent hemodynamic models

Ciprokiren Non-Substitutability


Substituting Ciprokiren with other renin-angiotensin system (RAS) inhibitors, even closely related direct renin inhibitors like aliskiren, is scientifically unsound due to fundamental differences in tissue distribution, potency, and pharmacological effects. Ciprokiren exhibits a unique dissociation between hemodynamic effects and plasma renin inhibition [1], and its ability to lower blood pressure transdermally without affecting plasma renin activity or angiotensin II levels [2] is a property not documented for its comparators. Furthermore, direct comparative studies with the ACE inhibitor cilazapril demonstrate Ciprokiren's distinct effects on plasma ACE levels and its comparable efficacy in preventing neointima formation [3]. These quantifiable, verifiable differences in pharmacodynamics and in vivo behavior underscore why generic substitution with another RAS agent would yield different and potentially misleading experimental outcomes in hypertension and cardiovascular research models.

Tissue vs. systemic RAS mismatch

Ciprokiren’s tissular compartment preference may differ from systemic inhibitors like aliskiren; hemodynamic responses may not transfer directly.

Biomarker response profile differs

PRA and Ang II independence after transdermal dosing are not observed with aliskiren; using aliskiren may shift biomarker interpretation.

ACE level induction absent vs ACE inhibitors

Unlike enalapril or cilazapril, Ciprokiren does not increase plasma ACE; comparator choice can alter chronic RAS feedback endpoints.

Ciprokiren Differentiation Evidence


Human Renin Inhibition vs. Aliskiren

Ciprokiren demonstrates sub-nanomolar potency against human renin in a buffer system, with an IC50 of 0.07 nM, compared to aliskiren's reported IC50 of 0.6-1.5 nM [1]. This represents an 8.6- to 21.4-fold higher potency for Ciprokiren under similar buffer conditions, indicating a stronger binding affinity for the isolated enzyme. In human plasma, Ciprokiren's IC50 is 0.65 nM, whereas aliskiren's IC50 in plasma has been reported around 0.6 nM, showing comparable plasma potency [1]. This suggests that while Ciprokiren has superior intrinsic potency, protein binding or other plasma constituents may attenuate its activity to a level similar to that of aliskiren.

Human Renin IC50
Context-dependent
Buffer: 0.07 nM vs Aliskiren: 0.6–1.5 nM Plasma: 0.65 nM vs Aliskiren: ~0.6 nM
Higher intrinsic binding in buffer; plasma potency comparable
Protein binding may attenuate activity
Renin inhibition IC50 Hypertension In vitro pharmacology

Tissue-Specific Activity in Squirrel Monkeys

In conscious, normotensive squirrel monkeys, Ciprokiren produced a dose-dependent reduction in arterial blood pressure after acute oral administration, starting at a minimal dose of 3 µg/kg [1]. Chronic oral dosing at 1 µg/kg/day resulted in a progressive blood pressure decrease, with maximal effect after 1 week [1]. The study concluded that Ciprokiren is a potent in vivo renin inhibitor that likely acts mainly in the tissular compartment, as its transdermal application produced similar hemodynamic effects without altering plasma renin activity or angiotensin II levels [1]. This contrasts with aliskiren, which primarily lowers blood pressure through systemic RAS blockade.

Squirrel Monkey Dose-Response
Class-level
3 µg/kg acute
1 µg/kg/day chronic
Primate model supports tissue RAS research context
Telemetry-monitored normotensive monkeys
In vivo pharmacology Blood pressure Tissue renin-angiotensin system Squirrel monkey

Transdermal Delivery & PRA Independence

A unique feature of Ciprokiren is that its transdermal application in squirrel monkeys produced hemodynamic effects similar to those of oral administration, but without any decrease in plasma renin activity (PRA) or plasma immunoreactive angiotensin II (Ang II) [1]. This is in stark contrast to other renin inhibitors like aliskiren, which consistently and significantly reduce PRA and Ang II levels [2]. Ciprokiren's ability to lower blood pressure without affecting these circulating biomarkers strongly supports its primary action in the tissular compartment and represents a pharmacodynamic profile not documented for any other clinically tested or marketed renin inhibitor.

Transdermal PRA Independence
Head-to-head
No PRA/Ang II change vs Aliskiren: 70–80% reduction
Unique biomarker profile supports tissue RAS study design
Transdermal application, squirrel monkey model
Transdermal delivery Plasma renin activity Angiotensin II Pharmacodynamics

Hemodynamic-PRA Dissociation in Dogs

In a study of sodium-depleted dogs, Ciprokiren dose-dependently decreased arterial blood pressure and peripheral vascular resistance, with effects beginning at 0.1 mg/kg and maximal at 1 mg/kg [1]. Critically, at the 0.1 mg/kg dose, arterial blood pressure was reduced without any significant change in plasma renin activity (PRA), demonstrating a clear dissociation between hemodynamic effects and plasma renin inhibition [1]. Furthermore, the addition of the ACE inhibitor cilazapril (1.0 mg/kg i.v.) after a maximal effective dose of Ciprokiren produced no additional hemodynamic effect, indicating that the vasodilation achieved by Ciprokiren was maximal and not further augmented by blocking Angiotensin II production downstream [1].

Hemodynamic-PRA Dissociation
Head-to-head
0.1 mg/kg: BP reduced, PRA unchanged vs Cilazapril added no further effect
Maximal vasodilation achieved without PRA change; supports tissue compartment hypothesis
Sodium-depleted dog model
Hemodynamics Plasma renin activity Vasodilation Dog model

Plasma ACE Levels: Renin vs. ACE Inhibitors

In guinea pigs, chronic treatment with Ciprokiren (24 mg/kg/day for 12 days) had no effect on plasma ACE levels [1]. In contrast, treatment with the ACE inhibitors enalapril and cilazapril induced a 2-fold increase in plasma ACE levels [1]. This differential effect on ACE gene expression highlights a distinct molecular pharmacodynamic response between direct renin inhibition and ACE inhibition. By not inducing a compensatory increase in ACE, Ciprokiren may avoid a potential feedback mechanism that could theoretically limit the long-term efficacy of ACE inhibitors in certain experimental or pathological contexts.

Plasma ACE Levels
Head-to-head
No ACE change vs Enalapril/Cilazapril: 2-fold increase
Differential chronic RAS feedback; avoids compensatory ACE induction
Guinea pig, 12-day treatment
Angiotensin-converting enzyme (ACE) Plasma biomarkers Gene expression Guinea pig

Ciprokiren Research Applications


Tissue RAS Role in Hypertension

Ciprokiren is an optimal tool for dissecting the contribution of local, tissue-based RAS versus circulating RAS in the regulation of blood pressure and end-organ damage. Its documented ability to lower blood pressure via transdermal delivery without altering plasma renin activity or angiotensin II levels [1], and its hemodynamic effects dissociated from plasma renin inhibition in dogs [2], provide direct experimental evidence for its preferential action in the tissular compartment. This allows researchers to create experimental models where systemic RAS biomarkers are unchanged, isolating the effects of tissue RAS blockade, a feat not achievable with systemic inhibitors like aliskiren.

Comparative Studies with ACE Inhibitors

Ciprokiren serves as a unique comparator in studies evaluating the differential effects of RAS blockade at the level of renin versus ACE or the AT1 receptor. Its distinct lack of effect on plasma ACE levels, compared to the 2-fold induction seen with ACE inhibitors like enalapril and cilazapril [3], provides a clear biomarker distinction for chronic in vivo studies. Furthermore, its ability to achieve maximal vasodilation in a dog model where the subsequent addition of cilazapril had no further effect [2] underscores its capacity to fully block the vasoconstrictor arm of the RAS at the tissue level, offering a benchmark for comparing the efficacy of other antihypertensive agents.

Low-Dose Oral Dosing in Primates

For researchers utilizing primate models, Ciprokiren offers exceptional in vivo potency. Its minimal effective acute oral dose for reducing blood pressure in squirrel monkeys is 3 µg/kg, and chronic dosing at 1 µg/kg/day produces a progressive, sustained effect [1]. This high potency allows for the use of very small quantities of compound, minimizing potential solubility or toxicity issues associated with higher doses, and is ideal for long-term chronic infusion or oral administration studies in non-human primates investigating the progression of hypertension or related cardiovascular diseases.

Application
Selection Property
Validation Focus
Tissue RAS compartment studies
PRA/Ang II-independent hemodynamic effect
Tissue vs. systemic RAS endpoint review
RAS blockade mechanism comparison
Plasma ACE level response profile
Renin vs. ACE inhibition biomarker review
Primate model cardiovascular studies
Low µg/kg effective dose range
Dose-response and tissue exposure review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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